molecular formula C16H22N2O3 B5291040 1-acetyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

1-acetyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5291040
M. Wt: 290.36 g/mol
InChI Key: AUASOZJRGCEBBT-UHFFFAOYSA-N
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Description

1-acetyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-acetyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves several stepsThe reaction conditions typically involve the use of acylating agents such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

1-acetyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-acetyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It can be used in studies involving piperidine derivatives and their biological activities.

    Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound may be investigated for potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors in the body, leading to its pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

IUPAC Name

1-acetyl-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(19)18-9-7-13(8-10-18)16(20)17-11-14-5-3-4-6-15(14)21-2/h3-6,13H,7-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUASOZJRGCEBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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